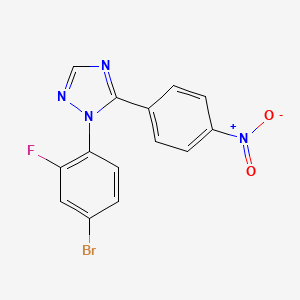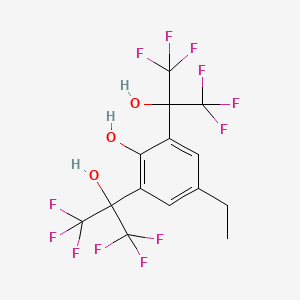![molecular formula C25H23N3O5S B11639749 Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-シアノ-4-(3,4-ジメトキシフェニル)-6-メチル-5-(フェニルカルバモイル)ピリジン-2-イル]スルファニル}酢酸メチルは、さまざまな官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
{[3-シアノ-4-(3,4-ジメトキシフェニル)-6-メチル-5-(フェニルカルバモイル)ピリジン-2-イル]スルファニル}酢酸メチルの合成は、一般的に容易に入手可能な前駆体から出発して、複数のステップを伴います。主なステップには、次のものがあります。
- 環化反応によるピリジン環の形成。
- 置換反応によるシアノ基とジメトキシフェニル基の導入。
- アミド結合形成技術によるフェニルカルバモイル基の結合。
- チオール化反応によるスルファニル基の付加。
- エステル化による最終的なメチルエステルの形成。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー反応器での反応のスケールアップなどが含まれます。
化学反応の分析
反応の種類
{[3-シアノ-4-(3,4-ジメトキシフェニル)-6-メチル-5-(フェニルカルバモイル)ピリジン-2-イル]スルファニル}酢酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンに酸化される可能性があります。
還元: シアノ基は、アミンに還元される可能性があります。
置換: メトキシ基は、他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬を、穏やかな条件下で使用します。
還元: パラジウム炭素(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的水素化。
置換: 水素化ナトリウム(NaH)またはtert-ブトキシカリウム(KOtBu)などの試薬を用いた求核置換。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
{[3-シアノ-4-(3,4-ジメトキシフェニル)-6-メチル-5-(フェニルカルバモイル)ピリジン-2-イル]スルファニル}酢酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: スルファニル基を含む生物学的経路を研究するためのプローブとしての可能性があります。
医学: 抗炎症作用や抗癌作用など、その潜在的な治療特性について研究されています。
産業: 特定の特性を持つ新素材の開発に利用されています。
作用機序
{[3-シアノ-4-(3,4-ジメトキシフェニル)-6-メチル-5-(フェニルカルバモイル)ピリジン-2-イル]スルファニル}酢酸メチルの作用機序は、特定の分子標的との相互作用に関与しています。シアノ基は求電子剤として作用し、スルファニル基は酸化還元反応に関与する可能性があります。この化合物は、特定の酵素を阻害したり、シグナル伝達経路を調節したりする可能性があり、その観察された生物学的効果につながります。
類似化合物の比較
類似化合物
- (3,4-ジメトキシフェニル)酢酸メチル
- (3,4-ジメトキシフェニル)(メトキシ)酢酸メチル
独自性
{[3-シアノ-4-(3,4-ジメトキシフェニル)-6-メチル-5-(フェニルカルバモイル)ピリジン-2-イル]スルファニル}酢酸メチルは、官能基の組み合わせによってユニークであり、明確な化学反応性と生物活性を付与します。
類似化合物との比較
Similar Compounds
METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE: is compared with other pyridine derivatives that have similar functional groups.
2-Cyano-4’-methylbiphenyl: Another compound with a cyano group and aromatic rings, used in the synthesis of pharmaceuticals.
Uniqueness
The uniqueness of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and their arrangement on the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C25H23N3O5S |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
methyl 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-22(24(30)28-17-8-6-5-7-9-17)23(16-10-11-19(31-2)20(12-16)32-3)18(13-26)25(27-15)34-14-21(29)33-4/h5-12H,14H2,1-4H3,(H,28,30) |
InChIキー |
UROIXSFDRDUVPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)OC)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)

![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
